molecular formula C17H17NO4S B3134974 5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide CAS No. 400085-23-6

5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide

Cat. No.: B3134974
CAS No.: 400085-23-6
M. Wt: 331.4 g/mol
InChI Key: RCQKLAFCKIXTOO-UHFFFAOYSA-N
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Description

5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide is a compound with significant scientific interest due to its unique chemical and biological properties. It has a molecular formula of C17H17NO4S and a molecular weight of 331.4 g/mol. This compound has gained attention in scientific research for its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a phenylsulfonyl chloride with a suitable amide precursor in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require temperature control to optimize yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenylsulfonyl compounds. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has potential biological activity, making it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound’s biological properties may have therapeutic potential, particularly in the development of new drugs and treatments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Oxo-5-phenyl-2-(phenylsulfonyl)pentanamide include:

  • 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide
  • 5-Oxo-5-phenyl-2-(phenylsulfonyl)hexanamide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(benzenesulfonyl)-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c18-17(20)16(23(21,22)14-9-5-2-6-10-14)12-11-15(19)13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQKLAFCKIXTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(C(=O)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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